![molecular formula C19H25N3O2 B2559781 3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide CAS No. 941876-36-4](/img/structure/B2559781.png)

3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

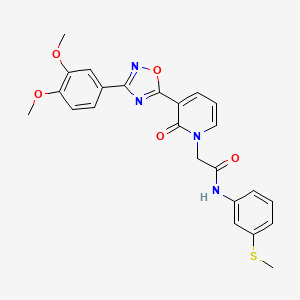

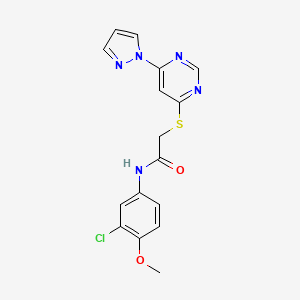

“3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide”, also known as CP-31398, is a small molecule. It has a molecular formula of C19H25N3O2 and a molecular weight of 327.428 .

Synthesis Analysis

The synthesis of similar compounds involves a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones . This operationally simple reaction can be executed in gram scale and highlights broad functional group tolerance .Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a propanamide group, and a pyrido[1,2-a]pyrimidin-3-yl group. The compound is canonicalized .Chemical Reactions Analysis

The chemical reactions involving similar compounds include a metal-free C-3 chalcogenation . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 61.8, a heavy atom count of 24, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has an XLogP3-AA value of 2.8 .科学的研究の応用

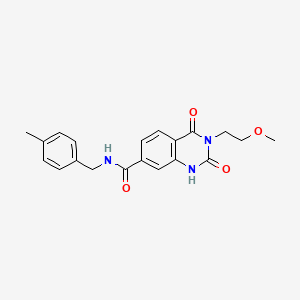

Cyclization Reactions and Derivative Formation

Cyclization of cyanamides with various substrates leads to the formation of diverse heterocyclic compounds, including pyrimidine derivatives. These reactions are foundational for synthesizing aminoquinazoline and hexahydro-pyrazino pyrimidine dione derivatives, demonstrating the versatility of pyrimidine chemistry in generating pharmacologically relevant structures (Shikhaliev et al., 2008).

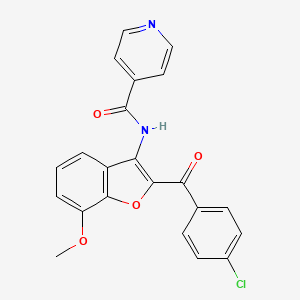

Synthesis and Biological Activity

Synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation has shown potential in generating compounds with insecticidal and antibacterial properties. This highlights the application of pyrimidine derivatives in developing new bioactive molecules (Deohate & Palaspagar, 2020).

Herbicidal Activity

The crystal structure and herbicidal activity of pyrimidine derivatives have been explored, showing effectiveness in agricultural applications. This research underscores the potential of pyrimidine-based compounds in developing new herbicides (Liu et al., 2008).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of 3-pyrimidin-5-ylpropanamides demonstrates the efficiency of modern synthesis techniques in producing pyrimidine derivatives. This approach offers advantages in speed, simplicity, and environmental impact, beneficial for both research and industrial applications (Hao et al., 2009).

Antimicrobial and Anticancer Activities

Research on N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, incorporating pyrimidine rings, has demonstrated significant antimicrobial and anticancer activities. These findings open avenues for developing pyrimidine-based therapeutic agents (El-Sawy et al., 2013).

特性

IUPAC Name |

3-cyclohexyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-13-8-10-16-20-14(2)18(19(24)22(16)12-13)21-17(23)11-9-15-6-4-3-5-7-15/h8,10,12,15H,3-7,9,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNQGGREJHNJJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)CCC3CCCCC3)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559699.png)

![9-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]purine](/img/structure/B2559700.png)

![1-Oxa-9-azaspiro[4.6]undec-3-ene;hydrochloride](/img/structure/B2559708.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2559709.png)

![3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2559713.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2559721.png)